可乐定-d4 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

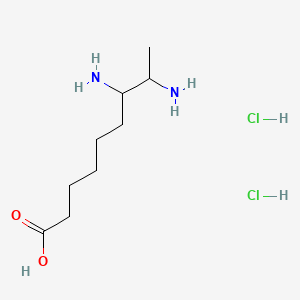

Clonidine-d4 Hydrochloride is an internal standard for the quantification of clonidine . It is an agonist of alpha2-adrenergic receptors (alpha2-ARs), with Kis = 61.66, 69.18, and 134.9 nM for alpha2A-, alpha2B-, and alpha2C-ARs, respectively . Clonidine is used alone or together with other medicines to treat high blood pressure (hypertension) .

Molecular Structure Analysis

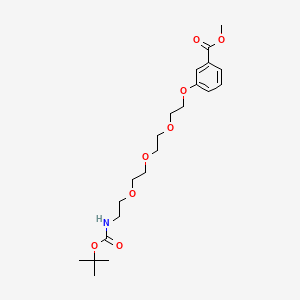

The molecular formula of Clonidine-d4 Hydrochloride is C9H5Cl2D4N3 • HCl . The InChi Code is InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7 (11)8 (6)14-9-12-4-5-13-9;/h1-3H,4-5H2, (H2,12,13,14);1H/i4D2,5D2; .科学研究应用

可乐定盐酸盐广泛用作抗高血压药,在偏头痛预防、注意力缺陷多动障碍、更年期潮热和抽动秽语综合征中也有应用。准确量化药物制剂中的活性物质至关重要。已建立可乐定测定的分光光度法,证明了对商业样品的有效定量 (科尔乔瓦·安德烈亚,2016)。

除了其抗高血压特性外,可乐定盐酸盐在治疗新生儿麻醉戒断综合征方面也显示出疗效。已经发现它可以改善因母亲美沙酮维持治疗而被动对麻醉剂成瘾的婴儿的麻醉戒断的主要症状 (E. Hoder 等,1984)。

可乐定在儿科患者中的作用很显著,特别是用于治疗注意力缺陷/多动障碍 (ADHD)。研究表明,可乐定盐酸盐缓释片显着改善了儿童人群中的 ADHD 症状,突出了其作为一种安全有效的治疗选择的潜力 (R. Jain 等,2011)。

该药物的各种形式的稳定性是研究的关键领域。例如,已经评估了可乐定盐酸盐在口服粉剂中的稳定性,口服粉剂通常用于儿科患者。这项研究对于社区和医院药房管理可乐定复方粉剂特别相关 (J. Saito 等,2021)。

可乐定盐酸盐的作用机制,例如它作为具有中枢作用部位的交感神经抑制剂的作用,已经得到研究。它影响心输出量和外周阻力,影响肾血管阻力和血浆肾素活性,这对控制高血压很重要 (G. Onesti 等,1971)。

作用机制

Target of Action

Clonidine-d4 Hydrochloride is an agonist of α2-adrenergic receptors (α2-ARs) . These receptors have three subtypes: α2A, α2B, and α2C . The α2-ARs are found principally within the prefrontal cortex (PFC), where they regulate vasomotor and chronotropic targets .

Mode of Action

Clonidine-d4 Hydrochloride interacts with its targets by binding to the α2-ARs, which inhibits the release of norepinephrine (NE) from presynaptic terminals . This interaction results in a decrease in norepinephrine concentrations in the inter-synaptic cleft .

Biochemical Pathways

The binding of Clonidine-d4 Hydrochloride to α2-ARs affects several biochemical pathways. It stimulates the binding of [35S]GTPγS to HEK293 cell membranes expressing the human receptors . This drug also induces relaxation of isolated mesenteric artery rings precontracted with norepinephrine . Furthermore, it can induce membrane hyperpolarization and reduce norepinephrine-induced depolarization in isolated mesenteric artery rings .

Pharmacokinetics

It’s known that clonidine, the non-deuterated form, crosses the blood-brain barrier This property is crucial for its central effects

Result of Action

The action of Clonidine-d4 Hydrochloride at the molecular and cellular level results in several effects. It mediates increased vasodilation, reduced cardiac output and heart rate, and reduced blood pressure . It’s especially useful as a fourth or fifth line antihypertensive drug, in patients with labile hypertension, significant BP variability, and with a relevant component of anxiety .

Action Environment

The action, efficacy, and stability of Clonidine-d4 Hydrochloride can be influenced by various environmental factors. It’s worth noting that environmental factors such as chemical contaminants may promote neural structure impairments involved in conditions like ADHD, which Clonidine is used to treat

安全和危害

属性

IUPAC Name |

4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIFSRGNXRYGHF-HGFPCDIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661873 |

Source

|

| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67151-02-4 |

Source

|

| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

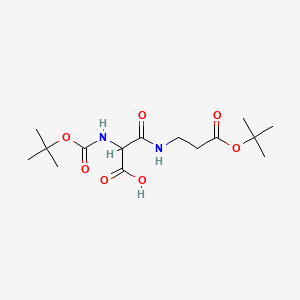

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)